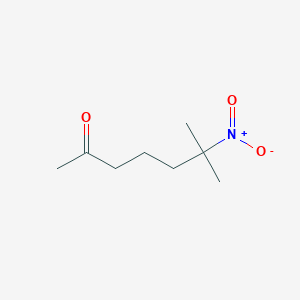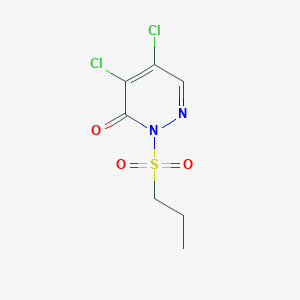
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone, also known as PSB-1115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone family and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, the compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Furthermore, the development of new methods for the delivery of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone could also expand its potential applications. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone.
Métodos De Síntesis
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
155164-55-9 |
|---|---|
Nombre del producto |
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone |
Fórmula molecular |
C7H8Cl2N2O3S |
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
4,5-dichloro-2-propylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C7H8Cl2N2O3S/c1-2-3-15(13,14)11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3 |
Clave InChI |
PBAROAGWLYPLBV-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
SMILES canónico |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Otros números CAS |
155164-55-9 |
Sinónimos |
4,5-dichloro-2-propylsulfonyl-pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)

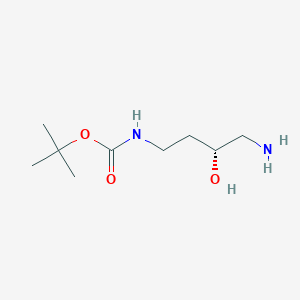
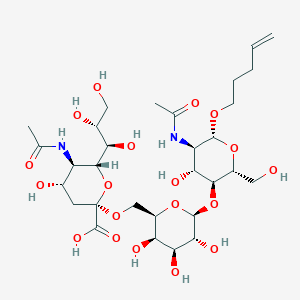
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
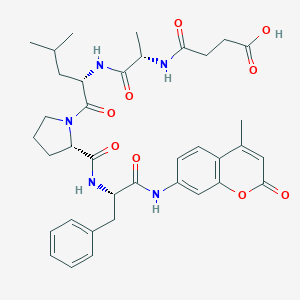

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
